Anagrelide is a 1,5-dihydroimidazo[2,1-]quinazoline having an oxo substituent at the 2-position and chloro substituents at the 6- and 7-positions. It has a role as an anticoagulant, a platelet aggregation inhibitor, an antifibrinolytic drug and a cardiovascular drug. Anagrelide is a platelet-reducing agent used to lower dangerously elevated platelet levels (i.e. to treat thrombocythemia) in patients with myeloproliferative neoplasms. It is an oral imidazoquinazoline that was first approved for use in the US in 1997. It appears to carry a better response rate than other thrombocythemia treatments (e.g. [busulfan], [hydroxyurea]) and may be better tolerated. Anagrelide is a Platelet-reducing Agent. The mechanism of action of anagrelide is as a Phosphodiesterase 3 Inhibitor. The physiologic effect of anagrelide is by means of Decreased Platelet Production. Anagrelide is an antithrombotic and platelet reducing agent that is used to treat the thrombocythemia associated with myeloproliferative diseases. Anagrelide has had limited clinical use, but has not been linked to significant serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury. Anagrelide is a synthetic quinazoline derivative, Anagrelide reduces platelet production through a decrease in megakaryocyte maturation. Anagrelide inhibits cyclic AMP phosphodiesterase, as well as ADP- and collagen-induced platelet aggregation. At therapeutic doses, it does not influence white cell counts or coagulation parameters. Anagrelide is used for treatment of essential thrombocythemia to reduce elevated platelet counts and the risk of thrombosis. (NCI04)
Related Compounds
3-Hydroxy-Anagrelide
Compound Description: 3-Hydroxy-Anagrelide is the active metabolite of Anagrelide. Like its parent compound, 3-Hydroxy-Anagrelide exhibits anti-megakaryocytic effects, leading to a decrease in platelet production [].
Relevance: 3-Hydroxy-Anagrelide is a key metabolite of Anagrelide, and its pharmacological activity contributes to the overall therapeutic effects of the parent drug in treating thrombocytosis []. Understanding the pharmacokinetic properties of both Anagrelide and 3-Hydroxy-Anagrelide is crucial for optimizing dosage regimens in patients of different age groups and ensuring treatment efficacy. A study investigating the pharmacokinetic profiles of Anagrelide and 3-Hydroxy-Anagrelide in young and elderly patients with essential thrombocythemia revealed that elderly patients exhibited higher dose-normalized maximum observed plasma concentration (Cmax) and area under the plasma concentration vs. time curve over one dosing interval (AUCτ) for Anagrelide compared to younger patients. Conversely, elderly patients displayed lower dose-normalized Cmax and AUCτ for 3-Hydroxy-Anagrelide []. These findings suggest age-related differences in the metabolism and elimination of Anagrelide and its active metabolite, highlighting the need for tailored dosing strategies in different patient populations.
Hydroxycarbamide (Hydroxyurea)
Compound Description: Hydroxycarbamide, also known as Hydroxyurea, is a non-selective myelosuppressive agent that inhibits ribonucleotide reductase, an enzyme involved in DNA synthesis. It is used as a cytoreductive agent in various hematological malignancies, including essential thrombocythemia (ET) and other myeloproliferative neoplasms (MPNs) [].
Aspirin
Compound Description: Aspirin (acetylsalicylic acid) is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and anti-inflammatory properties. It irreversibly inhibits cyclooxygenase-1 (COX-1), an enzyme involved in the synthesis of thromboxane A2, a potent platelet activator and vasoconstrictor. This inhibition prevents platelet aggregation, prolongs bleeding time, and reduces the risk of thrombotic events [].
Interferon-alpha
Compound Description: Interferon-alpha (IFN-α) is a type I interferon with antiviral, immunomodulatory, and antiproliferative properties. It exerts its effects by binding to specific cell surface receptors, triggering intracellular signaling cascades that lead to the upregulation of various genes involved in antiviral defense, immune regulation, and cell growth control. IFN-α has been investigated as a treatment option for MPNs, including ET, due to its ability to suppress the abnormal proliferation of megakaryocytes and reduce platelet counts [].
Relevance: Interferon-alpha is an alternative cytoreductive agent that can be considered in patients with ET who are intolerant of or resistant to Hydroxycarbamide or Anagrelide []. While it can be effective in controlling platelet counts and may have a lower risk of leukemic transformation compared to Hydroxycarbamide, IFN-α is associated with a higher incidence of flu-like symptoms and other side effects, which may limit its tolerability in some patients [].
Cilostamide
Compound Description: Cilostamide is a selective phosphodiesterase 3 (PDE3) inhibitor that increases intracellular cyclic adenosine monophosphate (cAMP) levels. It has been shown to inhibit platelet aggregation, promote vasodilation, and improve blood flow. It is primarily used for the treatment of intermittent claudication in patients with peripheral artery disease [].
Relevance: Cilostamide's mechanism of action as a PDE3 inhibitor is relevant to the study of Anagrelide, as Anagrelide was initially developed as an anti-platelet agent targeting PDE3 []. Despite sharing this common target, Anagrelide and Cilostamide exhibit distinct pharmacological profiles and clinical applications. While Anagrelide's platelet-lowering effect is primarily attributed to its impact on megakaryocyte maturation, Cilostamide's primary clinical use is in improving blood flow in patients with peripheral artery disease. This difference highlights the importance of understanding the specific mechanisms of action and potential off-target effects of drugs within the same class or targeting the same pathways.
Busulfan
Compound Description: Busulfan is an alkylating agent that acts by cross-linking DNA strands, thereby interfering with DNA replication and leading to cell death. It is a potent cytotoxic agent used in high doses as part of conditioning regimens prior to hematopoietic stem cell transplantation. Busulfan is also used in lower doses to treat various hematological malignancies, including chronic myeloid leukemia (CML) and MPNs, due to its myelosuppressive effects [].
Compound Description: R-603, chemically known as 2-amino-5,6-dichloro-3,4-dihydroquinazoline, is the inactive metabolite of Anagrelide [].
Relevance: Although R-603 does not exhibit direct pharmacological activity, understanding its pharmacokinetic properties is essential for interpreting the overall pharmacokinetic profile of Anagrelide. For instance, studies comparing the pharmacokinetics of Anagrelide in Japanese and Caucasian volunteers observed significantly higher Cmax and AUC0-inf values for R-603 in Japanese individuals compared to Caucasians, while the parent drug exhibited similar Cmax and slightly higher AUC0-inf in Japanese subjects []. This suggests potential ethnic differences in the metabolism of Anagrelide, highlighting the need for further investigation into the clinical significance of these variations.
Source and Classification
Anagrelide, chemically known as 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one, is classified as a small molecule antithrombotic agent. It is primarily used to treat elevated platelet counts associated with conditions such as essential thrombocythemia. Anagrelide was first approved for clinical use in the United States in 1997 and is marketed under brand names like Agrylin and Xagrid.
Synthesis Analysis
The synthesis of Anagrelide involves several steps:
Starting Materials: The synthesis begins with ethyl N-(6-amino-2,3-dichlorobenzyl)glycine.
Formation of Iminoquinazoline Intermediate: The intermediate is created by reacting the starting material with cyanogen bromide in an aprotic solvent or hot alcohol solution. This step is crucial for forming the iminoquinazoline structure necessary for Anagrelide.
Cyclization: The iminoquinazoline intermediate undergoes cyclization to yield Anagrelide base.
Hydrochloride Salt Formation: The Anagrelide base can be converted into its hydrochloride salt by adding hydrochloric acid to a methanol slurry of the base and heating it to reflux. This process can yield varying results based on reaction time and conditions; for instance, yields can drop significantly after prolonged reflux due to competing hydrolysis reactions.
Molecular Structure Analysis
Anagrelide has a molecular formula of C10H7Cl2N3O and a molar mass of approximately 256.08 g/mol. The structure features:
Chlorine Atoms: Two chlorine atoms are positioned at the 6 and 7 positions of the quinazoline ring.
Imidazoquinazoline Core: This core structure is responsible for its biological activity.
Functional Groups: The presence of an imidazole ring contributes to its pharmacological properties.
The molecular structure can be visualized through various chemical modeling software or databases that provide 3D representations.
Chemical Reactions Analysis
Anagrelide participates in several chemical reactions:
Hydrochloride Salt Formation: As previously mentioned, the conversion of Anagrelide base to its hydrochloride salt involves acid-base reactions that are sensitive to time and temperature.
Metabolism: In vivo, Anagrelide is metabolized predominantly by cytochrome P450 1A2 into active metabolites like 3-hydroxyanagrelide, which retains similar potency but has enhanced phosphodiesterase inhibition.
Phosphodiesterase Inhibition: Anagrelide acts as an inhibitor of phosphodiesterase 3A, affecting cyclic adenosine monophosphate levels within cells.
Mechanism of Action
Anagrelide's primary mechanism involves the inhibition of megakaryocyte maturation and platelet production in the bone marrow. It suppresses transcription factors necessary for platelet synthesis and release. Although it inhibits phosphodiesterase 3A, this action does not directly correlate with its platelet-lowering effects; rather, it may contribute to side effects such as vasodilation.
The drug's effects on platelet counts typically manifest within 7 to 14 days post-administration due to its gradual action on megakaryocytes. Dosage adjustments should be made cautiously to avoid rapid changes in platelet levels.
Physical and Chemical Properties Analysis
Anagrelide exhibits several notable physical and chemical properties:
Solubility: Both the base form and hydrochloride salt have low aqueous solubility, which can impact bioavailability.
Stability: The hydrochloride form may be less stable due to potential hydrolysis under certain conditions; thus, formulation stability is a critical consideration in pharmaceutical development.
Bioavailability: Following oral administration, Anagrelide shows approximately 70% bioavailability with a peak concentration reached within one hour when taken on an empty stomach.
Applications
Anagrelide is primarily utilized in clinical settings for:
Treatment of Thrombocythemia: It effectively lowers elevated platelet counts associated with myeloproliferative disorders.
Research Applications: Studies have explored its potential effects on cancer cell lines due to its phosphodiesterase inhibition properties, suggesting possible roles in cancer therapy.
Combination Therapy: Often used alongside low-dose aspirin to mitigate thrombotic risks associated with high platelet counts.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Anagrelide Hydrochloride is the hydrochloride salt of a synthetic quinazoline derivative, Anagrelide Hydrochloride reduces platelet production through a decrease in megakaryocyte maturation. Anagrelide inhibits cyclic AMP phosphodiesterase, as well as ADP- and collagen-induced platelet aggregation. At therapeutic doses, it does not influence white cell counts or coagulation parameters. Anagrelide is used for treatment of essential thrombocythemia to reduce elevated platelet counts and the risk of thrombosis. (NCI04)
Arabinose 1,5-diphosphate, also known as A 1,5-BP, is a bisphosphatase inhibitor. Arabinose 1,5-diphosphate activated the kinase and inhibited the bisphosphatase.
N-arachidonoylserotonin is an N-acylserotonin obtained by formal condensation of the carboxy group of arachidonic acid with the primary amino group of serotonin. It has a role as a human metabolite, a signalling molecule, an antioxidant, an anti-inflammatory agent, an anticonvulsant, a capsaicin receptor antagonist and an EC 3.5.1.99 (fatty acid amide hydrolase) inhibitor. It is a member of phenols and a N-acylserotonin. It is functionally related to an arachidonic acid.
AR-A014418 is a GSK3 inhibitor which has been shown to have antinociceptive effects as well as positive effects on neuroendocrine and pancreatic tumors. AR-A014418 may have antidepressant effects.
An antigen solution emulsified in mineral oil. The complete form is made up of killed, dried mycobacteria, usually M. tuberculosis, suspended in the oil phase. It is effective in stimulating cell-mediated immunity (IMMUNITY, CELLULAR) and potentiates the production of certain IMMUNOGLOBULINS in some animals. The incomplete form does not contain mycobacteria.
Highly selective GSK-3 inhibitor (IC50 = 104 nM). ATP competitive (Ki = 38 nM). Selective over cdc2, cdc5 and 26 other kinases. Inhibits tau phosphorylation (ser 396) at a GSK-3 specific site. Blood-brain barrier permeable. GSK3β Inhibitor VIII is an ATP-competitive inhibitor of the serine/threonine kinase, glycogen synthase kinase 3β (Ki = 38 nM; IC50 = 104 nM). It does not significantly inhibit the closely related cyclin-dependent kinase (Cdk)2 or Cdk5 (Kis = > 100 μM). GSK3β Inhibitor VIII demonstrates neuroprotective effects by inhibiting tau phosphorylation (IC50 = 2.7 μM) at a GSK3-specific site (Ser396) in cells stably expressing human four-repeat tau protein and also by protecting β-amyloid-exposed N2A neuroblastoma cells against cell death. AR-A014418, also known as SN 4521, is a labeled Glycogen Synthase Kinase 3β (GSK-3β) inhibitor. AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression. AR-A014418 decreases neuropathic pain in mice: evidence for the mechanisms of action. AR-A014418 and B6B3O prevent human immunodeficiency virus-mediated neurotoxicity in primary human neurons.
9-beta-D-arabinofuranosylguanine is a purine nucleoside in which guanine is attached to arabinofuranose via a beta-N(9)-glycosidic bond. It inhibits DNA synthesis and causes cell death. It has a role as an antineoplastic agent and a DNA synthesis inhibitor. It is a beta-D-arabinoside and a purine nucleoside.
Arauridine is a N-glycosyl compound. It has a role as a metabolite. Spongouridine is a natural product found in Lepisorus contortus and Eunicella cavolini with data available. A pyrimidine nucleoside formed in the body by the deamination of CYTARABINE.